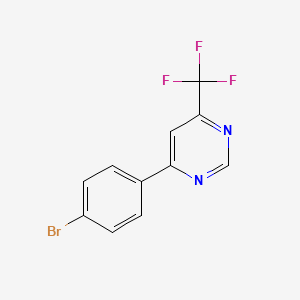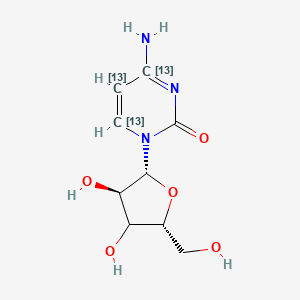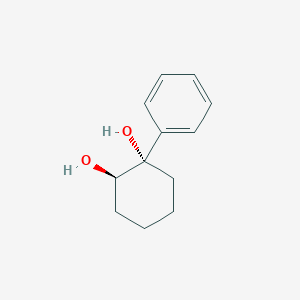
(1S,2R)-1-phenylcyclohexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol compound characterized by the presence of a phenyl group attached to a cyclohexane ring, with hydroxyl groups at the 1 and 2 positions. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenylcyclohexane-1,2-diol typically involves the reaction of an epoxy cyclohexane solution with phenylmagnesium bromide in the presence of cuprous chloride or cuprous bromide. The reaction is carried out in a tetrahydrofuran solution for 1-3 hours, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution. The organic layer is then collected, concentrated, and purified through distillation and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control.
化学反応の分析
Types of Reactions
(1S,2R)-1-phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
科学的研究の応用
(1S,2R)-1-phenylcyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of (1S,2R)-1-phenylcyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
類似化合物との比較
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral diol with similar stereochemistry but different functional groups.
(1S,2R)-(+)-Ephedrine: A chiral compound with a phenyl group and hydroxyl groups, used in pharmaceuticals
Uniqueness
(1S,2R)-1-phenylcyclohexane-1,2-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups on a cyclohexane ring. This combination of features makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
(1S,2R)-1-phenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12+/m1/s1 |
InChIキー |
QHNHEYDAIICUDL-NEPJUHHUSA-N |
異性体SMILES |
C1CC[C@@]([C@@H](C1)O)(C2=CC=CC=C2)O |
正規SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


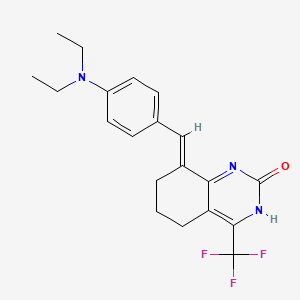
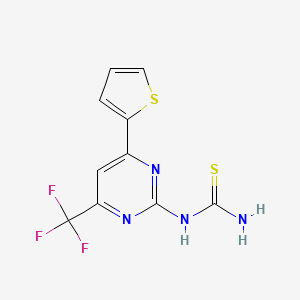
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
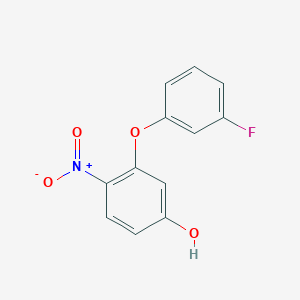
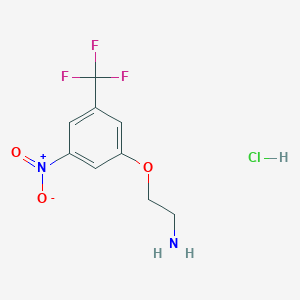
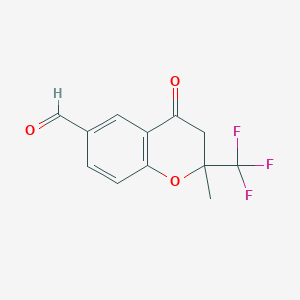
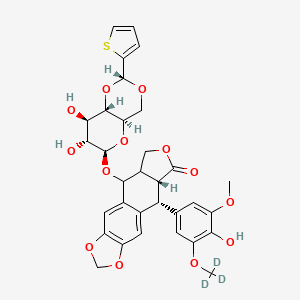
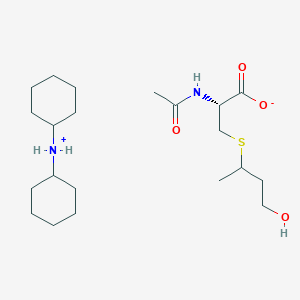
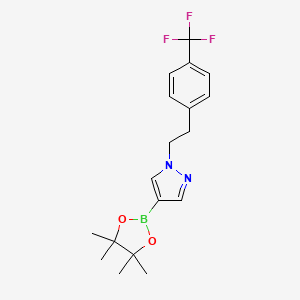
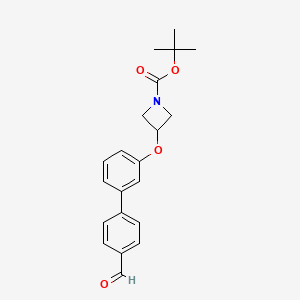
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
